2-(cyclopropanecarboxamido)-N-(4-(6-methylbenzo[d]thiazol-2-yl)phenyl)oxazole-4-carboxamide
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Overview
Description
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, each introducing a different part of the molecule. For instance, the benzothiazole ring could be formed via a condensation reaction . The oxazole ring could be formed via a cyclization reaction . The cyclopropane ring could be introduced via a cyclopropanation reaction .Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The benzothiazole and oxazole rings are aromatic and planar, which could contribute to the stability of the molecule . The cyclopropane ring is strained and could be reactive .Chemical Reactions Analysis
The reactivity of this compound would depend on the specific conditions and reagents used. The benzothiazole and oxazole rings might undergo electrophilic substitution reactions . The carboxamide group could be hydrolyzed under acidic or basic conditions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. For instance, it might be a solid at room temperature. Its solubility would depend on the polarity of the solvent .Scientific Research Applications
Synthesis and Chemical Reactivity
Research on compounds with oxazole and thiazole moieties, such as the synthesis of 2-phenyl-4,5-substituted oxazoles and design and synthesis of benzothiazolyl substituted pyrazol-5-ones, highlights the significance of these heterocycles in drug discovery and development. These studies demonstrate efficient methodologies for constructing complex heterocyclic frameworks, which are crucial in the development of new therapeutic agents with enhanced efficacy and selectivity (Kumar et al., 2012); (Palkar et al., 2017).
Pharmacological Applications
Several studies focus on the pharmacological potential of compounds containing oxazole and thiazole rings. For instance, the synthesis and evaluation of N-(4-{5-[4-(5-Methyl-1,3,4-oxadiazol-2-yl)phenyl]-4-(2,3,4-trimethoxyphenyl)-1,3-thiazol-2-yl}phenyl)benzamides for anticancer activity indicate the therapeutic relevance of these heterocyclic compounds. Compounds tested showed moderate to excellent anticancer activity against several cancer cell lines, suggesting the potential of similar structures for therapeutic applications (Ravinaik et al., 2021).
Antimicrobial and Antiviral Activities
Research on the antimicrobial and antiviral activities of thiazole and oxazole derivatives further underscores the significance of these heterocycles in medicinal chemistry. Compounds such as benzothiazole-2-carboxamide derivatives have been synthesized and screened for diuretic activity, demonstrating the versatility of these heterocycles in addressing a variety of pharmacological targets (Yar & Ansari, 2009).
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
2-(cyclopropanecarbonylamino)-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]-1,3-oxazole-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18N4O3S/c1-12-2-9-16-18(10-12)30-21(24-16)14-5-7-15(8-6-14)23-20(28)17-11-29-22(25-17)26-19(27)13-3-4-13/h2,5-11,13H,3-4H2,1H3,(H,23,28)(H,25,26,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WDPOHZKTAZJHJR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N=C(S2)C3=CC=C(C=C3)NC(=O)C4=COC(=N4)NC(=O)C5CC5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18N4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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